molecular formula C12H11NOS B12966270 5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one

5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one

Cat. No.: B12966270
M. Wt: 217.29 g/mol
InChI Key: OHTCXIRQQMZFRY-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the benzo[b]thiophene moiety or the pyrrolidin-2-one ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzo[b]thiophene ring or the pyrrolidin-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the benzo[b]thiophene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11NOS/c14-12-6-5-10(13-12)9-7-15-11-4-2-1-3-8(9)11/h1-4,7,10H,5-6H2,(H,13,14)

InChI Key

OHTCXIRQQMZFRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CSC3=CC=CC=C32

Origin of Product

United States

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